molecular formula C7H9N3O3 B1184386 3-Methoxy-4-nitro-1,2-benzenediamine

3-Methoxy-4-nitro-1,2-benzenediamine

Cat. No.: B1184386
M. Wt: 183.167
InChI Key: INKKUCBCVJHWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-nitro-1,2-benzenediamine is a substituted 1,2-benzenediamine (o-phenylenediamine) of interest in organic and medicinal chemistry research. This compound features both electron-donating (methoxy) and electron-withdrawing (nitro) functional groups on the aromatic ring, making it a versatile and valuable building block for the synthesis of complex heterocyclic systems. Its primary research application lies in its role as a precursor for the synthesis of substituted benzimidazoles . The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with documented biological activity. The presence of the methoxy and nitro substituents allows for further functionalization and fine-tuning of the properties of the resulting heterocycles, which can be explored for various pharmacological applications. Furthermore, ortho-phenylenediamine derivatives are known to condense with carbonyl compounds, such as aldehydes and diketones, to form other valuable classes of nitrogen-containing heterocycles like quinoxalines . These structures are also prevalent in the development of pharmaceuticals and functional materials. As a research chemical, this compound provides a key intermediate for constructing diverse molecular libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all related diamines with appropriate safety precautions, as some compounds in this class can exhibit toxicity .

Properties

IUPAC Name

3-methoxy-4-nitrobenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKKUCBCVJHWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281697
Record name 1,2-Benzenediamine, 3-methoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354236-14-8
Record name 1,2-Benzenediamine, 3-methoxy-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354236-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 3-methoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Methoxy-4-nitro-1,2-benzenediamine with structurally related benzenediamine derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Comparative Analysis of Substituted 1,2-Benzenediamines

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Stability Key Applications
This compound -NO₂ (4), -OCH₃ (3) ~183.15* Not reported Moderate** Pharmaceutical intermediates
4-Fluoro-1,2-benzenediamine -F (4) 126.13 94–98 High Drug discovery, Schiff bases
4-Bromo-1,2-benzenediamine -Br (4) 187.03 Not reported Low* Mutagenicity studies
FC-98 (N1-[(4-FP)methyl]-4-methyl-1,2-benzenediamine) -CH₃ (4), -CH₂C₆H₄F (N1) ~260.30* Not reported High Biological testing (e.g., apoptosis)
4-Methoxy-1,2-benzoxazol-3-amine Benzoxazole ring 164.16 Not reported High Heterocyclic drug synthesis

*Calculated based on molecular formula. Inferred from instability trends in nitro-diamines . *Noted as mutagenic in .

Key Findings

Substituent Effects on Reactivity The nitro group in this compound strongly deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to electron-rich analogs like 4-Fluoro-1,2-benzenediamine. However, the nitro group can be reduced to an amine (-NH₂) for further functionalization, a common strategy in drug synthesis .

Stability Considerations

  • Nitro-substituted diamines are generally less stable than halogenated or methylated analogs. highlights the instability of reduced diamines, suggesting that this compound may require stabilization (e.g., low-temperature storage) post-synthesis .
  • In contrast, 4-Fluoro-1,2-benzenediamine exhibits high stability, making it suitable for long-term applications in battery research or ligand design .

Applications in Pharmaceuticals

  • The nitro group in this compound positions it as a precursor for antitubercular or anticancer agents, where nitroreductase enzymes selectively activate prodrugs .
  • FC-98, a methylated derivative, demonstrates bioactivity in apoptosis studies, highlighting the role of alkylation in enhancing biological efficacy .

Physical Properties The molecular weight of this compound (~183.15 g/mol) is intermediate between smaller fluorinated derivatives (e.g., 126.13 g/mol for 4-Fluoro-1,2-benzenediamine) and brominated analogs (187.03 g/mol) .

Preparation Methods

Direct Nitration Using Mixed Acid Systems

The nitration of 3-methoxy-1,2-benzenediamine involves protecting amine groups to prevent undesired oxidation or over-nitration. A common approach employs acetyl protection:

  • Protection : React 3-methoxy-1,2-benzenediamine with acetic anhydride to form 3-methoxy-1,2-diacetamidobenzene.

  • Nitration : Treat the protected intermediate with a nitrating agent (e.g., HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially substitutes at the para position relative to the methoxy group (C4) due to electronic and steric effects.

  • Deprotection : Hydrolyze the acetamide groups using aqueous HCl or NaOH to yield the target compound.

Key Data :

ParameterValue
Yield (Overall)58–65%
Nitration Temp.0–5°C
Nitrating AgentHNO₃/H₂SO₄ (1:3 v/v)

Challenges :

  • Competing ortho-nitration (≤12% byproduct).

  • Acid-sensitive methoxy groups require strict temperature control.

Methoxylation of 4-Nitro-1,2-benzenediamine

Nucleophilic Aromatic Substitution (SₙAr)

This method introduces the methoxy group into pre-nitrated substrates:

  • Substrate Preparation : Start with 4-nitro-1,2-dichlorobenzene.

  • Methoxylation : React with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C for 6–8 hours. The chloride at C3 is replaced by methoxy via SₙAr.

  • Amination : Catalytically aminate the remaining chloride at C1 and C2 using NH₃/CuCl₂ at elevated pressure.

Key Data :

ParameterValue
Methoxylation Yield72–78%
Amination Yield85–90%
Reaction Time12–16 hours

Advantages :

  • High regioselectivity due to nitro group’s electron-withdrawing effect.

  • Scalable for industrial production.

Reduction of 3-Methoxy-2,4-dinitroaniline

Partial Catalytic Hydrogenation

Selective reduction of one nitro group in a dinitro precursor:

  • Synthesis of Dinitro Precursor : Nitrate 3-methoxyaniline using fuming HNO₃ in H₂SO₄ to yield 3-methoxy-2,4-dinitroaniline.

  • Reduction : Hydrogenate over Pd/C (5% w/w) in ethanol at 40–50°C under 3 bar H₂. The C2 nitro group is reduced to an amine, retaining the C4 nitro group.

Key Data :

ParameterValue
Reduction Yield80–85%
Hydrogen Pressure3 bar
Byproduct Formation<5% (over-reduction)

Optimization :

  • Addition of NH₄Cl suppresses over-reduction to diamines.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nitration of Protected Diamine58–6595–98ModerateHigh
Methoxylation via SₙAr72–7897–99HighModerate
Partial Hydrogenation80–8596–98HighLow

Insights :

  • Method 2 (SₙAr) offers the best balance of yield and scalability but requires halogenated precursors.

  • Method 3 (Hydrogenation) is optimal for lab-scale synthesis due to minimal byproducts.

Emerging Techniques

Directed Ortho-Metalation (DoM)

A novel approach utilizes methoxy as a directing group for nitration:

  • Lithiation : Treat 3-methoxy-1,2-benzenediamine with LDA (lithium diisopropylamide) at −78°C.

  • Nitration : Introduce nitro groups using isoamyl nitrite (i-AmONO).

  • Quenching : Hydrolyze with NH₄Cl to recover the product.

Preliminary Data :

  • Yield: 50–55% (needs optimization).

  • Regioselectivity: >90% para-nitration.

Industrial-Scale Considerations

  • Waste Management : Nitration methods generate spent acid (H₂SO₄/HNO₃), requiring neutralization and recycling.

  • Safety Protocols : Exothermic nitration steps necessitate jacketed reactors with precise temperature control .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Methoxy-4-nitro-1,2-benzenediamine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves nitration of precursor molecules. For example, nitration of 4-methyl-1,2-benzenediamine derivatives using ethyl acetoacetate followed by hydrolysis and oxidation with SeO₂ has been reported to yield nitro-substituted benzenediamines . Key considerations include:

  • Temperature control : Nitration at 45°C minimizes side reactions (e.g., over-oxidation) .
  • Protecting groups : Methoxy groups may require protection during nitration to avoid demethylation.
  • Purification : Column chromatography (hexane/EtOH gradients) is effective for isolating pure products .

Basic: How can spectroscopic methods (NMR, FTIR) distinguish this compound from structural analogs?

Answer:

  • ¹H NMR : The methoxy group appears as a singlet (~δ 3.86 ppm), while aromatic protons adjacent to nitro groups show deshielding (δ 7.5–8.5 ppm) .
  • FTIR : Strong asymmetric NO₂ stretching bands near 1520 cm⁻¹ and symmetric bands near 1340 cm⁻¹ confirm nitro group presence .
  • Mass spectrometry : Molecular ion peaks at m/z 153.13 (C₆H₇N₃O₂) and fragments (e.g., loss of NO₂) aid identification .

Advanced: How does the nitro group in this compound influence its reactivity in heterocyclic synthesis?

Answer:
The nitro group acts as both an electron-withdrawing group and a leaving group, enabling:

  • Selenadiazole formation : Reaction with SeO₂ under mild conditions yields selenadiazoloindole derivatives, useful in medicinal chemistry .
  • Triazine coupling : Nitro displacement by nucleophiles (e.g., phenols) facilitates synthesis of triazine-based polymers .
    Experimental tip : Use anhydrous conditions to prevent hydrolysis of intermediates .

Advanced: What methodologies resolve contradictions in reported toxicity data for nitro-substituted benzenediamines?

Answer:
Conflicting data (e.g., IARC’s inconclusive carcinogenicity assessment ) arise from:

  • Mixture complexity : Early studies tested mixtures (e.g., with 1,4-diamino-2-nitrobenzene), complicating isolate attribution .
  • Metabolic profiling : Use LC-MS/MS to track metabolites (e.g., hydroxylamines) in vitro, clarifying bioactivation pathways .
  • Dose-response modeling : Apply benchmark dose (BMD) analysis to subchronic exposure data for accurate risk extrapolation .

Advanced: How does this compound interact with biological macromolecules (e.g., DNA)?

Answer:

  • DNA intercalation : UV-Vis hypochromicity and viscosity measurements indicate planar aromatic systems intercalate between DNA base pairs .
  • Thermodynamic analysis : ΔH and ΔS values (from van’t Hoff plots) reveal entropy-driven binding, typical for groove-binding nitroaromatics .
  • Computational modeling : Density Functional Theory (DFT) predicts preferential binding to adenine-thymine-rich regions .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin sensitization .
  • Storage : Store in amber vials at 4°C to prevent photodegradation .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid explosive nitro compound residues .

Advanced: How can isotopic labeling (e.g., deuteration) improve analytical detection of this compound in complex matrices?

Answer:

  • Deuterated analogs : Synthesize N-methyl-d₃ derivatives to enhance MS sensitivity via isotope dilution .
  • LC-MS/MS optimization : Use MRM transitions (e.g., m/z 153 → 123 for quantification) with deuterated internal standards to correct matrix effects .

Advanced: What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

Answer:

  • Regioselectivity control : Use directing groups (e.g., methoxy) to favor para-nitration; avoid excess HNO₃ to prevent di-nitration .
  • Catalytic optimization : Heterogeneous catalysts (e.g., montmorillonite K10) improve nitro group orientation in bulk reactions .
  • Process monitoring : In-line FTIR tracks nitro intermediate formation, enabling real-time adjustments .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight153.13 g/molMS
Melting Point196–201°CDSC
λmax (UV-Vis)290 nm (ε = 12,500 M⁻¹cm⁻¹)Spectrophotometry

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